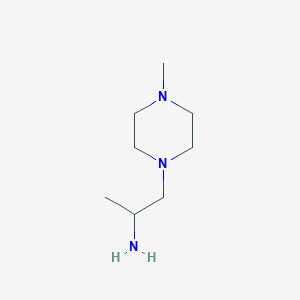

1-(4-Methylpiperazin-1-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFQIQMAIQSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586467 | |

| Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-53-0 | |

| Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methylpiperazin 1 Yl Propan 2 Amine

Established Synthetic Routes for Piperazine-Containing Amines

General methods for constructing piperazine (B1678402) derivatives often involve building the core amine structure through well-understood reaction pathways such as reductive amination and nucleophilic substitution. nih.gov Multicomponent reactions also offer an efficient means to generate structural diversity around the piperazine core. nih.gov

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it a primary strategy for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-amine. nih.gov This process typically involves the reaction of a ketone precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, with an amine source, such as ammonia (B1221849), followed by reduction of the resulting imine intermediate.

The key steps in this one-pot reaction are the formation of a hemiaminal, its dehydration to an imine, and the subsequent reduction of the imine to the target amine. chim.it A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and effective choice for this transformation. nih.govorganic-chemistry.org Other common reducing systems include catalytic hydrogenation (e.g., using H2 gas with catalysts like Pd/C or Raney Nickel) or other hydride reagents like sodium cyanoborohydride. chim.it The double reductive amination (DRA) reaction on dicarbonyl compounds represents a straightforward tool to efficiently access the piperidine (B6355638) skeleton, a related heterocyclic system. chim.it

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Acidic catalyst (e.g., Acetic Acid) in solvents like Dichloroethane (DCE) or Acetonitrile (ACN) | Mild, selective for imines over ketones, does not reduce aldehydes or ketones at a significant rate. nih.govorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Slightly acidic pH (5-6) in alcoholic solvents (e.g., Methanol) | Effective but toxic due to cyanide. chim.it Stable in acidic conditions where imine formation is favorable. |

| Catalytic Hydrogenation (H2/Pd/C, Raney Ni) | Hydrogen gas pressure, alcoholic or ethereal solvents | Clean workup, but may reduce other functional groups. chim.it |

Nucleophilic substitution reactions provide another fundamental approach to constructing the this compound scaffold. nih.gov This pathway typically involves the reaction of an amine nucleophile with an alkyl electrophile containing a suitable leaving group. For this specific target molecule, two primary disconnections are plausible:

Reaction of N-methylpiperazine as the nucleophile: N-methylpiperazine can be reacted with a 3-carbon electrophile bearing a leaving group at the C1 position and a protected or latent amine at the C2 position. For instance, a reaction with a compound like 1-chloro-2-propylamine (or its N-protected form) would directly form the desired carbon skeleton.

Reaction of a piperazine-containing nucleophile: A pre-formed piperazinylpropanol derivative can be synthesized, followed by conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) and subsequent substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

These substitution reactions are governed by standard SN2 principles, favoring polar aprotic solvents and often accelerated by heat or the addition of iodide salts to facilitate halogen exchange. nih.gov

| Nucleophile | Electrophilic Substrate | Leaving Group (X) |

|---|---|---|

| N-Methylpiperazine | 1-X-propan-2-amine (or N-protected derivative) | -Cl, -Br, -I, -OTs, -OMs |

| Ammonia (NH3) or Azide (N3-) | 1-(4-Methylpiperazin-1-yl)propan-2-X | -Cl, -Br, -I, -OTs, -OMs |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular complexity. nih.govrsc.org The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. rsc.orgwikipedia.org

A variation known as the split-Ugi reaction is particularly well-suited for incorporating cyclic diamines like piperazine. nih.gov In this approach, a diamine (piperazine), a carbonyl compound, an isocyanide, and a carboxylic acid can be combined. nih.gov When applied to piperazine, this methodology allows for the regioselective desymmetrization of the diamine core in a single step. nih.gov To synthesize a precursor for this compound, one could envision a split-Ugi reaction involving piperazine, acetaldehyde, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product would require subsequent modification, including N-methylation and conversion of the amide functionality to an amine, to yield the final target molecule.

| Diamine | Carbonyl Component | Isocyanide | Carboxylic Acid |

|---|---|---|---|

| Piperazine | Acetaldehyde | tert-Butyl isocyanide | Acetic Acid |

Enantioselective Synthesis of Chiral this compound

The amine group at the C2 position of this compound creates a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). The synthesis of enantiomerically pure chiral amines is of paramount importance in pharmaceutical chemistry. Advanced methods such as biocatalysis and chiral auxiliary-based approaches are employed to achieve this.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. diva-portal.org Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edumdpi.com This makes them ideal catalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govcapes.gov.br

To produce a specific enantiomer of this compound, the corresponding prochiral ketone, 1-(4-methylpiperazin-1-yl)propan-2-one, would be treated with either an (R)-selective or (S)-selective ω-transaminase. These enzymes exhibit exceptional stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee). illinois.edu A key challenge in transaminase reactions is overcoming the unfavorable reaction equilibrium; however, various strategies, such as using a large excess of an amine donor (e.g., isopropylamine) or removing the ketone co-product, have been developed to drive the reaction to completion. nih.govmdpi.com

| Parameter | Description |

|---|---|

| Enzyme | (R)- or (S)-selective ω-Transaminase (ω-TA) |

| Substrate | 1-(4-Methylpiperazin-1-yl)propan-2-one (prochiral ketone) |

| Amine Donor | Isopropylamine, Alanine, or other primary amines |

| Cofactor | Pyridoxal-5'-phosphate (PLP) illinois.edu |

| Advantages | High enantioselectivity, mild reaction conditions (aqueous buffer, ambient temp.), environmentally friendly. diva-portal.orgnih.gov |

The use of a chiral auxiliary is a classical and robust strategy in asymmetric synthesis. sci-hub.se This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of chiral this compound, the ketone precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, can be condensed with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine or an amino alcohol like (R)-(−)-phenylglycinol, to form a chiral imine. rsc.org The facial selectivity of this imine is controlled by the steric influence of the auxiliary. Subsequent diastereoselective reduction of the C=N bond, typically with a standard reducing agent like sodium borohydride (B1222165), introduces the new stereocenter. The nucleophile attacks preferentially from the less sterically hindered face of the imine, leading to one major diastereomer. sci-hub.se The final step is the removal of the chiral auxiliary, often by hydrogenolysis, to release the desired chiral primary amine.

| Chiral Auxiliary | Key Feature | Typical Cleavage Method |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Commercially available and inexpensive. | Catalytic Hydrogenolysis (H2, Pd/C) |

| (R)- or (S)-Phenylglycinol | Forms a stable oxazolidine (B1195125) or imine intermediate. rsc.org | Hydrogenolysis or acidic hydrolysis. rsc.org |

| Evans Auxiliaries (Chiral Oxazolidinones) | Highly effective for various asymmetric transformations, though less common for simple reductive amination. | Hydrolysis (acidic or basic) |

Asymmetric Catalysis in Piperazine-Containing Amine Synthesis

The development of asymmetric methods to synthesize carbon-substituted piperazines is crucial, as the biological activity of chiral drugs often resides in a single enantiomer. rsc.org Catalytic asymmetric synthesis provides an efficient pathway to enantioenriched piperazine derivatives.

One notable approach involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which serve as precursors to the corresponding piperazines. nih.gov Stoltz and colleagues have reported an asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones. nih.gov Subsequent deprotection and reduction steps afford the desired tertiary piperazines. nih.gov

Another powerful strategy is the use of catalytic diastereoselective reactions. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov This method starts from a homochiral cyclic sulfamidate to construct an aminoalkene, which then undergoes cyclization to form the piperazine ring with a trans relative stereochemistry. nih.gov

| Catalytic Method | Key Features | Application |

| Asymmetric Allylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. | Synthesis of enantioenriched α-tertiary piperazines. nih.gov |

| Diastereoselective Hydroamination | Intramolecular palladium-catalyzed reaction of an aminoalkene derived from a chiral sulfamidate. | Modular synthesis of trans-2,6-disubstituted piperazines. nih.gov |

Utilization of Chiral Building Blocks

The use of chiral building blocks, often derived from the "chiral pool" of readily available natural products like amino acids, is a cornerstone of asymmetric synthesis. enamine.net This strategy allows for the incorporation of stereocenters into the target molecule from the outset.

For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov In this multi-step sequence, the chiral auxiliary guides the stereochemical outcome of the reactions, leading to the formation of the desired enantiomerically pure piperazine derivative after its removal. nih.gov Similarly, optically pure amino acids can be converted into 1,2-diamines, which are key intermediates for producing 2,3-substituted piperazines with high enantiomeric purity. nih.gov

Chiral building blocks are commercially available in various forms, including chiral amines, alcohols, carboxylic acids, and amino alcohols, providing chemists with a wide array of options for designing synthetic routes to complex chiral molecules. bldpharm.comenamine.net The optical purity of these building blocks is paramount and is typically confirmed using techniques such as chromatography on chiral stationary phases, NMR with chiral shift reagents, and polarimetry. enamine.net

| Chiral Building Block Source | Example | Application in Piperazine Synthesis |

| Chiral Pool (Amino Alcohols) | R-(–)-Phenylglycinol | Used as a chiral auxiliary for the synthesis of (R)-(+)-2-methylpiperazine. nih.gov |

| Chiral Pool (Amino Acids) | Optically pure amino acids | Converted into chiral 1,2-diamines to serve as precursors for 2,3-substituted piperazines. nih.gov |

Advanced C-H Functionalization Techniques Applied to Piperazine Ring Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating complex molecules, avoiding the need for pre-functionalized substrates. beilstein-journals.orgnih.gov However, applying these methods to piperazines can be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or catalyst inhibition. encyclopedia.pub Despite these difficulties, significant progress has been made. beilstein-journals.orgnih.gov

Photoredox Catalysis (e.g., C-H Arylation, Vinylation, Alkylation)

Visible-light photoredox catalysis offers a mild and green alternative for the C-H functionalization of piperazines. encyclopedia.pub This approach uses photocatalysts, such as iridium or ruthenium complexes, to convert light energy into chemical energy, generating highly reactive radical intermediates in a controlled manner. encyclopedia.pub

MacMillan and coworkers have been pioneers in this area, demonstrating the direct α-C–H functionalization of N-aryl piperazines. beilstein-journals.orgnih.gov Using an iridium photocatalyst like Ir(ppy)₃, they achieved the C-H arylation of an N-Boc piperazine with 1,4-dicyanobenzene in high yield. beilstein-journals.orgnih.gov The proposed mechanism involves a single-electron transfer from the piperazine nitrogen to the excited photocatalyst, forming an amine radical cation. researchgate.net Subsequent deprotonation generates an α-amino radical, which couples with a radical anion of the coupling partner. encyclopedia.pub

This photoredox strategy has been extended to other transformations:

α-Vinylation: Coupling of N-Boc piperazine with vinyl sulfones proceeds with excellent E/Z selectivity. beilstein-journals.orgnih.gov

α-Heteroarylation: Reaction with heteroaryl chlorides can be achieved via a homolytic aromatic substitution pathway. beilstein-journals.orgresearchgate.net

These methods represent a significant breakthrough, providing direct access to α-functionalized piperazines under mild conditions. beilstein-journals.orgnih.gov

| C-H Functionalization | Coupling Partner | Catalyst Example | Yield |

| Arylation | 1,4-Dicyanobenzene | Ir(ppy)₃ | 95% beilstein-journals.orgnih.gov |

| Vinylation | Vinyl sulfone | Ir(ppy)₃ | 74% beilstein-journals.orgnih.gov |

| Heteroarylation | Heteroaryl chloride | Ir(ppy)₂(dtbbpy)PF₆ | 35-84% beilstein-journals.orgresearchgate.net |

Organic Photoredox Catalysis (e.g., CarboxyLic Amine Protocol (CLAP), SnAP, SLAP Protocols)

To address some of the drawbacks of methods that rely on transition metals or toxic reagents, protocols utilizing organic photocatalysts or alternative radical precursors have been developed. researchgate.netnsf.gov

SnAP (Stannyl Amine Protocol): Developed by Bode and coworkers, this method uses α-stannyl amine reagents for the convergent synthesis of piperazines from aldehydes. mdpi.com The reaction involves the generation of an α-amino radical from the tin reagent, which then undergoes cyclization with an in-situ formed imine. encyclopedia.pubmdpi.com While effective, this protocol requires stoichiometric amounts of copper and uses toxic tin reagents. mdpi.com

SLAP (SiLicon Amine Protocol): As a tin-free alternative to SnAP, the SLAP methodology was also developed by the Bode group. acs.org It utilizes silicon-based reagents and an iridium photoredox catalyst under blue light irradiation to access piperazines from aldehydes and ketones, avoiding toxic byproducts.

CLAP (CarboxyLic Amine Protocol): This protocol, developed by Bigot and coworkers, offers a greener approach by using an amino-acid-derived diamine as a radical precursor. researchgate.netorganic-chemistry.org Through a visible-light-promoted decarboxylative annulation with various aldehydes, it provides access to 2-substituted piperazines. organic-chemistry.org This method can be performed with either an iridium complex or a purely organic photocatalyst like 4CzIPN, and it has been successfully adapted to continuous flow conditions, enhancing its scalability and safety. researchgate.netorganic-chemistry.org

These protocols represent a move towards more sustainable and practical synthetic methods for constructing the piperazine core. nsf.govacs.orgnih.gov

Direct α-C-H Lithiation Approaches

Direct α-C-H lithiation of N-Boc-protected piperazines is another effective strategy for C-H functionalization, particularly for introducing acyl and alkyl groups. mdpi.com This method typically involves treating the piperazine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), at low temperatures (−78 °C) to generate an α-lithiated intermediate, which is then trapped with an electrophile. researchgate.netnih.gov

O'Brien and coworkers have extensively studied this methodology, developing general procedures for the lithiation/trapping of N-Boc piperazines. mdpi.comnih.gov Furthermore, they have developed an asymmetric version of this reaction by using the chiral ligand (−)-sparteine or its surrogate in conjunction with s-BuLi. mdpi.comacs.orgnih.gov This approach allows for the synthesis of enantiopure α-substituted piperazines. acs.orgnih.gov Mechanistic studies revealed that the enantioselectivity of the process is surprisingly influenced by the electrophile and the substituent on the distal nitrogen atom. acs.orgnih.gov

| Lithiation Approach | Key Reagents | Outcome |

| Racemic Lithiation | s-BuLi / TMEDA | Synthesis of a wide range of α-functionalized N-Boc piperazines. nih.gov |

| Asymmetric Lithiation | s-BuLi / (−)-sparteine | Synthesis of enantiopure α-substituted piperazines. mdpi.comacs.orgnih.gov |

Alternative and Emerging Synthetic Routes for Piperazine Core Formation

While C-H functionalization and cyclization of linear diamines are common strategies, several alternative methods for constructing the piperazine ring exist. researchgate.net These routes often provide access to specific substitution patterns that may be difficult to achieve otherwise.

Emerging strategies include:

Hydrogenation of Pyrazines: The reduction of substituted pyrazines can yield the corresponding piperazines. researchgate.net

[3+3]-Type Dimerization of Aziridines: This method involves the coupling of two aziridine (B145994) molecules to form the six-membered piperazine ring. researchgate.netresearchgate.net

Ring-Opening of DABCO Derivatives: Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be transformed into piperazine structures through ring-opening reactions. researchgate.net

Ring Expansion of Imidazolines: Certain imidazolines can undergo ring expansion to afford piperazine-containing compounds. researchgate.net

Reductive Cyclization of Dioximes: A general approach has been developed that involves a double Michael addition of a primary amine to nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify existing bioactive molecules. nih.gov

Many of these alternative routes are limited by the specific structures of the starting materials, but they provide valuable, complementary approaches to the synthesis of this important heterocyclic core. researchgate.net

DABCO Bond Cleavage Methodologies for Piperazine Derivatives

One of the most efficient and straightforward approaches for the synthesis of functionalized piperazines involves the carbon-nitrogen (C–N) bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This strategy utilizes the readily available DABCO as a key substrate to construct the piperazine ring without altering the carbon atoms of the scaffold itself. nih.gov The core principle of this methodology is the initial activation of a C-N bond in DABCO, which transforms one of the tertiary amine nitrogens into a good leaving group, facilitating a subsequent ring-opening reaction by a nucleophile. researchgate.net

The process begins with the activation of DABCO using a diverse range of reagents, such as alkyl halides, aryl halides, carboxylic acids, diaryliodonium salts, and activated alkynes, to form the corresponding quaternary ammonium (B1175870) salts. nih.govrsc.org These DABCO salts are effective electrophiles that can react with a wide variety of nucleophiles. researchgate.netrsc.org The subsequent nucleophilic attack leads to the cleavage of one of the C-N bonds in the strained bicyclic structure, resulting in the formation of a monosubstituted piperazine derivative. rsc.org This method is valued for its operational simplicity, mild reaction conditions, and high functional group tolerance. researchgate.net

The versatility of the DABCO bond cleavage method is demonstrated by the wide array of nucleophiles that can be employed, leading to diverse piperazine products.

| Activating Reagent Type | Nucleophile Type | General Product Structure |

| Alkyl Halides | Amines, Thiols, Alcohols | N-Alkyl-N'-ethylpiperazines |

| Aryl Halides | Various Nucleophiles | N-Aryl-N'-ethylpiperazines |

| Carboxylic Acids | - (Acts as nucleophile) | N-Acyl-N'-ethylpiperazines |

| Activated Alkynes | Carboxylic Acids, Amino Acids | Piperazine derivatives with ethenyl moieties |

This table provides a generalized summary of outcomes from the DABCO bond cleavage methodology.

For instance, a one-pot, three-component reaction of DABCO, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various carboxylic acids yields functionalized piperazine derivatives. nih.gov Similarly, using amino acids in place of carboxylic acids in this protocol can produce various amino acid derivatives of piperazine. researchgate.net

Decarboxylative Cyclization Annulation Processes

Modern synthetic chemistry has seen the emergence of powerful photoredox-catalyzed reactions for the construction of heterocyclic systems. Among these, decarboxylative cyclization annulation processes offer an innovative route to C-substituted piperazines. mdpi.com A notable example is the photoredox CarboxyLic Amine Protocol (CLAP), which facilitates the synthesis of diverse C2-substituted piperazines from the reaction between amino-acid-derived diamines and a variety of aldehydes. mdpi.comnsf.gov

This methodology operates under mild conditions, utilizing a visible-light-promoted pathway. organic-chemistry.org The mechanism is initiated by a photoredox catalyst, such as an iridium-based complex (e.g., [Ir(ppy)₂(dtbpy)]PF₆) or a purely organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN), which generates an α-aminyl radical from an amino-acid-derived precursor through decarboxylation. mdpi.comnsf.govorganic-chemistry.org This radical then undergoes a cyclization reaction with an imine intermediate, which is formed in situ from the condensation of the diamine and an aldehyde. mdpi.com This process avoids the use of toxic reagents like tin and offers a more sustainable reaction pathway. mdpi.comnsf.gov

The transition of this method from batch to continuous flow conditions has been successful, offering advantages for scalability and operational simplicity. nsf.gov The protocol is compatible with a wide range of aldehydes, allowing for the synthesis of piperazines with various substituents at the C2 position.

| Catalyst | Aldehyde Type | Key Features |

| [Ir(ppy)₂(dtbpy)]PF₆ | Aryl, Heteroaryl, Alkyl | Efficient catalysis under visible light. organic-chemistry.org |

| 4CzIPN (Carbazolyl dicyanobenzene) | Aryl, Heteroaryl, Alkyl | Metal-free, organic photocatalyst. mdpi.comorganic-chemistry.org |

This table summarizes key components used in the photoredox decarboxylative annulation for piperazine synthesis.

This approach represents a significant advancement in piperazine synthesis, providing access to structural diversity that is often challenging to achieve through more traditional methods. mdpi.com The ability to introduce substituents directly onto the carbon backbone of the piperazine ring is a key advantage for applications in drug discovery. mdpi.com

Chemical Transformations and Reactivity of 1 4 Methylpiperazin 1 Yl Propan 2 Amine

Oxidation Reactions leading to N-Oxide Derivatives

The tertiary amine of the piperazine (B1678402) ring is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation is a common strategy in organic synthesis to alter the electronic properties of the amine or to prepare for subsequent reactions like the Polonovski–Potier elimination. A common method for this type of transformation is the use of oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). acs.org The formation of the tertiary amine N-oxide from the corresponding amine typically occurs in excellent yield. acs.org

Table 1: Oxidation of Tertiary Amines

| Reactant | Oxidizing Agent | Product | Yield |

|---|

Data is generalized from similar structures as specific data for the title compound was not available.

Reduction Reactions for Derivative Generation

Reduction reactions are crucial for synthesizing derivatives of piperazine-containing compounds. One common application is reductive amination (also known as reductive alkylation), which is a key method for preparing secondary and tertiary amines. researchgate.net This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For instance, 1-methylpiperazine (B117243) can undergo direct reductive alkylation with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield benzyl (B1604629) derivatives in high yields (87–90%). researchgate.net Another reducing agent used in similar syntheses is sodium borohydride (B1222165) (NaBH4). researchgate.net Furthermore, the reduction of other functional groups on substituted analogues, such as a nitro group, can be achieved to generate an amine, which can then undergo further reactions. mdpi.com

Table 2: Reductive Amination for Derivative Synthesis

| Amine | Carbonyl Compound | Reducing Agent | Product | Yield |

|---|

This data is based on the reductive alkylation of 1-methylpiperazine, a structurally related compound. researchgate.net

Nucleophilic Substitution Reactions of Substituted Analogues

The piperazine moiety is often introduced into molecules via nucleophilic substitution reactions. In the synthesis of various complex molecules, N-methylpiperazine can act as a nucleophile, displacing leaving groups like chlorine on an alkyl chain or a fluorine on an aryl ring. mdpi.com For example, the piperazine ring can be installed through the nucleophilic attack of N-methylpiperazine on a 3-chloropropyl derivative. mdpi.com Another powerful method for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which can be used to couple piperazine derivatives with aryl halides. cardiff.ac.uk

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Electrophile | Reaction Type | Product |

|---|---|---|---|

| N-Methylpiperazine | 3-chloropropyl derivative | Nucleophilic attack | N-substituted piperazine |

Applications of 1 4 Methylpiperazin 1 Yl Propan 2 Amine in Complex Molecule Synthesis

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small-molecule libraries for high-throughput screening and the discovery of new bioactive compounds. The core principle of DOS lies in the use of common starting materials that can be elaborated through various reaction pathways to yield a wide array of distinct molecular scaffolds. nih.govcam.ac.uk The structural features of 1-(4-Methylpiperazin-1-yl)propan-2-amine make it a valuable building block in DOS campaigns.

The presence of two distinct amine functionalities—a primary amine and a tertiary amine within the piperazine (B1678402) ring—allows for selective and sequential reactions. This differential reactivity is a key element in DOS, enabling the divergent synthesis of complex molecules from a common intermediate. For instance, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the piperazine nitrogen offers a handle for further functionalization, such as N-arylation or N-alkylation. This multi-directional reactivity allows for the introduction of a wide range of substituents and the exploration of a broad chemical space.

Moreover, the inherent chirality of this compound provides an additional layer of complexity and diversity to the synthesized libraries. The stereocenter can influence the three-dimensional arrangement of the resulting molecules, which is often a critical determinant of biological activity. By using enantiomerically pure forms of the starting material, chemists can generate libraries of stereochemically defined compounds, which is crucial for understanding structure-activity relationships.

While specific, large-scale DOS libraries based solely on this compound are not extensively documented in publicly available literature, the principles of DOS strongly suggest its utility. The combination of its diamine nature, chirality, and the robust chemistry of the piperazine scaffold makes it an ideal candidate for the synthesis of privileged structures—molecular frameworks that are known to bind to multiple biological targets. nih.govresearchgate.net The incorporation of this building block into DOS workflows can lead to the generation of novel heterocyclic libraries with the potential for a wide range of biological activities. frontiersin.org

| Feature of this compound | Relevance to Diversity-Oriented Synthesis |

| Two distinct amine groups | Allows for selective and sequential reactions, enabling divergent synthesis pathways. |

| Chiral center | Introduces stereochemical diversity into the synthesized library. |

| Piperazine scaffold | A common "privileged scaffold" in medicinal chemistry, increasing the likelihood of biological activity. rsc.org |

| Versatile reactivity | Can participate in a wide range of chemical transformations, leading to a broad array of molecular architectures. |

Precursor for Advanced Ligands and Catalysts

The development of novel ligands is a driving force in the field of catalysis, particularly in asymmetric synthesis where the ligand is responsible for inducing stereoselectivity. nih.govrsc.org this compound serves as a valuable precursor for the synthesis of advanced chiral ligands due to its inherent chirality and the presence of multiple coordination sites.

The diamine structure allows for the straightforward synthesis of bidentate and potentially tridentate ligands. For example, the primary amine can be converted into a phosphine (B1218219) or an oxazoline, common coordinating groups in asymmetric catalysis. bldpharm.com The nitrogen atoms of the piperazine ring can also act as coordination sites, leading to the formation of multidentate ligands that can form stable complexes with a variety of transition metals. nih.govmdpi.com

The chirality of the propan-2-amine backbone is crucial for the development of ligands for asymmetric catalysis. The stereocenter in close proximity to the metal center can effectively control the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The modular nature of ligand synthesis starting from this compound allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific transformation.

While the scientific literature does not currently contain extensive reports on the specific application of ligands derived directly from this compound in catalysis, the principles of ligand design and the known utility of similar chiral diamines and piperazine-containing ligands strongly support its potential in this area. rsc.org The synthesis of such ligands and the evaluation of their corresponding metal complexes in catalytic reactions, such as asymmetric hydrogenation, hydroformylation, or carbon-carbon bond-forming reactions, represent a promising avenue for future research. The development of new catalytic systems is essential for advancing sustainable and efficient chemical synthesis. uniurb.it

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |

| P,N-Ligands | Conversion of the primary amine to a phosphine group. | Asymmetric hydrogenation, cross-coupling reactions. |

| N,N-Ligands | Derivatization of the primary amine to form another coordinating nitrogen-based group. | Asymmetric transfer hydrogenation, cyclopropanation. |

| Multidentate Ligands | Utilization of both the primary amine and piperazine nitrogens as coordination sites. | Polymerization, oxidation catalysis. |

Spectroscopic and Analytical Characterization Methodologies for 1 4 Methylpiperazin 1 Yl Propan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the different types of protons and their connectivity within the 1-(4-Methylpiperazin-1-yl)propan-2-amine molecule. The expected ¹H NMR spectrum would show distinct signals for the protons of the methyl group on the piperazine (B1678402) ring, the piperazine ring methylene (B1212753) groups, the propan-2-amine backbone, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the carbons adjacent to nitrogen atoms would appear at a lower field (higher ppm value) due to the deshielding effect of the nitrogen. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to determine the number of non-equivalent carbon atoms and their chemical environments. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would provide insights into their hybridization and the nature of the atoms they are bonded to. For example, carbons bonded to nitrogen atoms would resonate at a characteristic downfield region.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Stereochemical Elucidation via NMR

If this compound were to be resolved into its enantiomers or if diastereomeric derivatives were synthesized, NMR spectroscopy would be a powerful tool for stereochemical analysis. The use of chiral shift reagents or the formation of diastereomeric salts with a chiral auxiliary could lead to the differentiation of signals for the different stereoisomers in the NMR spectrum, allowing for the determination of enantiomeric excess or diastereomeric ratio.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.

Other Advanced Analytical Techniques for Structural Elucidation

X-ray Diffraction Analysis

In a typical single-crystal XRD experiment, a crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. The analysis of the positions and intensities of the diffraction spots allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's symmetry).

For instance, in the structural analysis of related heterocyclic compounds, such as benzimidazole-tethered oxazepine hybrids, XRD studies have been successfully employed to confirm their molecular structures. mdpi.com Similarly, the crystal structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, which also contains a piperazine ring, was determined using single-crystal X-ray analysis, revealing a triclinic crystal system with the space group P-1. mdpi.com The study provided detailed information on the unit cell dimensions, including a = 8.8957(1) Å, b = 9.4174(1) Å, and c = 13.3599(2) Å. mdpi.com

An illustrative example of the type of data obtained from a single-crystal X-ray diffraction analysis for a hypothetical derivative is presented in the table below.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 1325.1(9) |

| Z (molecules/unit cell) | 4 |

Differential Scanning Calorimetry (DSC) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This technique is highly valuable for characterizing the solid-state properties of compounds like this compound and its derivatives, as it can identify melting points, glass transitions, and polymorphic transitions.

The resulting DSC thermogram plots heat flow against temperature. An endothermic peak in the thermogram typically corresponds to a melting event, providing the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The melting point is a key indicator of the purity of a crystalline compound. Broad peaks or the absence of a sharp melting peak may suggest the presence of an amorphous solid or impurities. Glass transitions (T₉), which appear as a step-like change in the baseline of the DSC curve, are characteristic of amorphous materials.

The thermal behavior of a substance is critical for its development and formulation. For example, knowledge of the melting point is essential for processes like milling and tableting. Furthermore, DSC can be used to investigate the existence of different polymorphic forms of a compound, as each polymorph will exhibit a unique melting point and enthalpy of fusion.

An illustrative data table summarizing typical thermal events that could be observed for a derivative of this compound is provided below.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (T₉) | 45.2 | - | - |

| Crystallization | 89.5 | 95.1 | -15.8 (exothermic) |

| Melting (Tₘ) | 155.8 | 158.3 | 85.4 (endothermic) |

Computational Chemistry and Theoretical Studies of 1 4 Methylpiperazin 1 Yl Propan 2 Amine

Molecular Docking Investigations of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as 1-(4-Methylpiperazin-1-yl)propan-2-amine, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. The piperazine (B1678402) moiety is a common scaffold in many biologically active compounds, and studies on similar piperazine derivatives can offer valuable insights. nih.govpharmaceuticaljournal.netmdpi.comnih.govrsc.org

Key interactions that would be investigated in a molecular docking study of this compound include:

Hydrogen Bonding: The primary amine and the two nitrogen atoms of the piperazine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the specific recognition of the ligand by the receptor.

Electrostatic Interactions: The nitrogen atoms can be protonated at physiological pH, leading to positive charges that can form salt bridges with negatively charged residues (e.g., aspartate, glutamate) in the binding site.

Hydrophobic Interactions: The methyl group on the piperazine ring and the propyl chain contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with nonpolar residues of the target protein.

A hypothetical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules would be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed in the defined binding site of the receptor, and various conformations would be explored.

Scoring and Analysis: The resulting poses would be scored based on a scoring function that estimates the binding free energy. The best-scoring poses would then be analyzed to identify key binding interactions.

The results of such a study could be presented in a table format, detailing the interacting residues and the types of interactions observed.

Table 1: Hypothetical Molecular Docking Results for this compound

| Interacting Residue | Type of Interaction | Distance (Å) |

| ASP110 | Hydrogen Bond (Amine) | 2.8 |

| TYR308 | Pi-Cation | 4.5 |

| PHE290 | Hydrophobic | 3.9 |

| GLU198 | Salt Bridge (Piperazine) | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov The development of a QSAR model for a series of compounds including this compound could help in predicting the activity of new, unsynthesized derivatives and in understanding the structural features that are important for their biological effect.

The process of developing a QSAR model involves:

Data Set Collection: A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of its analogs.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For this compound and its derivatives, relevant descriptors might include those related to the size and shape of the molecule, its lipophilicity (logP), and electronic properties such as the partial charges on the nitrogen atoms. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energetic Profiles

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.

The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can exist in either axial or equatorial positions, leading to different conformers. A study on 2-substituted piperazines has shown a preference for the axial conformation in certain cases. nih.gov

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of this compound. The results of such an analysis would be an energetic profile, or a potential energy surface, which shows the energy of the molecule as a function of its geometry.

The key dihedral angles to be investigated would be:

The C-C-N-C dihedral angles within the piperazine ring.

The C-N-C-C dihedral angle connecting the propyl group to the piperazine ring.

The C-C-N-C dihedral angle of the propan-2-amine side chain.

By identifying the low-energy conformers, it is possible to predict the most likely shape of the molecule when it interacts with a biological target. This information is crucial for understanding its structure-activity relationship.

Prediction of Molecular Properties (e.g., Collision Cross Section)

Computational methods can be used to predict a wide range of molecular properties. One such property is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. nih.govacs.orgmdpi.comnih.govarxiv.org The CCS value is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used in the analysis of small molecules.

For this compound, predicted CCS values can be obtained from publicly available databases or calculated using various computational tools. These predictions are often based on machine learning models trained on large datasets of experimentally determined CCS values. nih.govacs.orgnih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 158.1652 | 139.1 |

| [M+Na]+ | 180.1471 | 143.7 |

| [M+K]+ | 196.1211 | 142.6 |

| [M+NH4]+ | 175.1917 | 156.8 |

Data sourced from PubChem.

These predicted values can aid in the identification of the compound in complex mixtures when using IM-MS techniques.

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational chemistry can also be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the reaction pathway and to understand the factors that control the reaction rate and selectivity.

Potential reactions involving this compound that could be studied computationally include:

N-Alkylation: The primary amine and the secondary amine in the piperazine ring are both nucleophilic and can undergo alkylation reactions. Computational studies could predict the relative reactivity of the two nitrogen atoms.

Acylation: Similar to alkylation, the nitrogen atoms can react with acylating agents. Theoretical calculations could help in understanding the regioselectivity of such reactions.

Oxidation: The nitrogen atoms can be oxidized, and computational methods could be used to study the mechanism of these oxidation reactions.

For example, a study of the N-alkylation of the secondary amine in the piperazine ring would involve calculating the energy profile for the nucleophilic attack of the nitrogen on an alkyl halide. This would involve locating the transition state for the reaction and calculating the activation energy. Such studies provide fundamental insights into the chemical reactivity of the molecule.

Coordination Chemistry of 1 4 Methylpiperazin 1 Yl Propan 2 Amine

Ligand Design and Synthesis with Transition Metal Ions

The design and synthesis of ligands are fundamental to the development of coordination complexes with desired properties. 1-(4-Methylpiperazin-1-yl)propan-2-amine features a primary amine and two tertiary amines within the piperazine (B1678402) ring, making it a potentially versatile polydentate ligand. The nitrogen atoms possess lone pairs of electrons that can be donated to transition metal ions, forming coordinate covalent bonds. libretexts.org

The synthesis of metal complexes with piperazine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. biointerfaceresearch.com The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, can influence the stoichiometry and geometry of the resulting complex. For instance, the synthesis of cobalt, copper, and zinc complexes with other N2O2-donor piperazine-based ligands has been achieved by refluxing the ligand with the corresponding metal chloride salt in methanol (B129727) or acetonitrile. biointerfaceresearch.com The piperazine ring in such ligands often adopts a stable chair conformation in its free state, which may change to a boat conformation upon coordination with a metal ion to facilitate the interaction of the tertiary amine nitrogen atoms with the metal center. nih.gov

The presence of both primary and tertiary amine groups in this compound offers multiple potential coordination modes. It could act as a bidentate ligand, coordinating through the primary amine and one of the piperazine nitrogens, or potentially as a bridging ligand connecting multiple metal centers. The steric hindrance and the flexibility of the propan-2-amine side chain would play a crucial role in determining the final structure of the metal complex.

Table 1: Potential Coordination Parameters of this compound with Various Transition Metal Ions (Illustrative)

| Metal Ion | Potential Coordination Number | Possible Geometry | Solvent System for Synthesis |

| Cu(II) | 4, 6 | Square Planar, Octahedral | Methanol, Ethanol |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Acetonitrile, DMF |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Methanol, Water |

| Zn(II) | 4 | Tetrahedral | Ethanol, DMSO |

| Mn(II) | 6 | Octahedral | Water, Methanol |

This table is illustrative and based on the coordination behavior of similar amine and piperazine-based ligands.

Characterization of Metal Complexes

Once synthesized, the characterization of metal complexes is essential to determine their structure, composition, and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H and C-N bonds in the ligand upon complexation can confirm the involvement of the nitrogen atoms in bonding with the metal ion. biointerfaceresearch.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. The d-d transitions of the metal ions are sensitive to the ligand field, and the position and intensity of these absorption bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide evidence of complex formation.

Analytical and Structural Techniques:

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming its empirical formula. mdpi.com

Molar Conductance Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing insight into whether anions are part of the coordination sphere or act as counter-ions. biointerfaceresearch.comresearchgate.net

Table 2: Common Characterization Techniques for Transition Metal Complexes (General)

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of ligand coordination sites |

| UV-Visible Spectroscopy | Determination of coordination geometry |

| NMR Spectroscopy | Structural information in solution |

| Elemental Analysis | Empirical formula determination |

| Molar Conductance | Electrolytic nature of the complex |

| X-ray Crystallography | Precise 3D molecular structure |

Role in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The versatile nature of piperazine-based compounds makes them attractive candidates for the synthesis of novel MOFs. nih.gov Amine-functionalized MOFs, in particular, have garnered significant attention due to the ability of the amine groups to enhance properties such as CO2 capture and catalysis. rsc.org

While the direct use of this compound in MOF synthesis is not yet reported, its structural attributes suggest it could serve as a valuable building block. The multiple nitrogen donor sites could facilitate the formation of robust, multidimensional frameworks. The primary amine group could be utilized for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications. rsc.org

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a solvent. rsc.org The choice of metal precursor and reaction conditions plays a crucial role in the crystallization and final structure of the MOF. rsc.org The incorporation of a flexible ligand like this compound could lead to the formation of dynamic MOFs with interesting guest-responsive properties. Furthermore, piperazine-containing MOFs have been explored for applications in catalysis and as drug delivery vehicles. rsc.orgnih.gov

Catalytic Applications of Piperazine Derived Structures, Including Potential for 1 4 Methylpiperazin 1 Yl Propan 2 Amine

Organocatalysis Utilizing Piperazine-Based Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Piperazine (B1678402) and its derivatives are attractive scaffolds for organocatalysts due to their defined conformational structure and the presence of two nitrogen atoms that can be functionalized to create chiral environments or act as basic sites.

The bifunctional nature of many piperazine-derived organocatalysts allows for the simultaneous activation of both the nucleophile and the electrophile. For instance, chiral piperazines functionalized with hydrogen-bond donors (like thiourea (B124793) or amide groups) can activate electrophiles, while the basic nitrogen atoms of the piperazine ring can deprotonate pronucleophiles. This dual activation is a powerful strategy in asymmetric synthesis.

While research has not specifically detailed the use of 1-(4-Methylpiperazin-1-yl)propan-2-amine as an organocatalyst, its structure suggests potential utility. The presence of a primary amine and a tertiary amine within the same molecule could allow it to function as a bifunctional catalyst. The primary amine could engage in iminium or enamine catalysis, similar to well-established organocatalytic modes, while the N-methylpiperazine moiety could influence the steric environment and solubility of the catalyst.

Recent advancements in organocatalysis have highlighted the enantioselective synthesis of C2-functionalized piperazines through organocatalytic methods, underscoring the compatibility of the piperazine core with these reaction conditions. nih.gov Such methodologies could potentially be adapted to synthesize chiral variants of this compound for use in asymmetric catalysis. The development of photoredox catalysis has also expanded the toolkit for functionalizing piperazine rings at the C-H position, opening new avenues for creating novel piperazine-based organocatalysts. beilstein-journals.orgmdpi.com

Table 1: Examples of Organocatalytic Reactions Employing Piperazine Scaffolds

| Reaction Type | Catalyst Structure | Role of Piperazine Moiety | Reference |

| Asymmetric Michael Addition | Chiral Piperazine-Thiourea | Basic site and chiral scaffold | mdpi.com |

| Asymmetric Aldol Reaction | Proline-Functionalized Piperazine | Enamine formation and chiral induction | nih.gov |

| C-H Functionalization | N-Arylpiperazine | Substrate for photoredox catalysis | beilstein-journals.orgmdpi.com |

This table is illustrative of the types of reactions where piperazine scaffolds are used and is based on general findings in the field of organocatalysis.

Role in Supported Catalysis (e.g., Nano-catalysts)

To enhance recyclability and ease of separation, catalysts are often immobilized on solid supports. Piperazine derivatives are excellent candidates for this approach, serving as ligands for metal nanoparticles or as the active sites themselves when grafted onto a support.

Piperazine-functionalized materials, including polymers and silica (B1680970), have been developed as heterogeneous catalysts. For example, piperazine moieties have been immobilized on silica gel (KG-60-piperazine) and used as a solid base catalyst for multi-component reactions. This approach combines the catalytic activity of the piperazine with the practical advantages of a heterogeneous system, such as straightforward recovery and reuse.

In the realm of nano-catalysis, piperazine derivatives can act as capping agents or ligands to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity. The nitrogen atoms of the piperazine ring can coordinate to the metal surface, influencing the electronic properties and, consequently, the catalytic performance of the nanoparticles. For instance, piperazine-based ligands have been used in the synthesis of supported metal catalysts for various organic transformations. nih.gov

Given its structure, this compound could be a valuable ligand in the preparation of supported nano-catalysts. The two nitrogen atoms of the piperazine ring and the additional primary amine provide multiple coordination sites for metal ions or nanoparticles. Immobilizing this compound on a support like silica, alumina, or a polymer could yield a recyclable catalyst for reactions such as reductions, cross-couplings, or hydrogenations. The choice of support material can significantly influence the catalyst's stability and activity. mdpi.com

Table 2: Piperazine Derivatives in Supported Catalysis

| Catalyst System | Support Material | Application | Key Features | Reference |

| Piperazine-functionalized polymer | Mesoporous polymer | Knoevenagel condensation | High reactivity and reusability | N/A |

| Piperazine-immobilized silica | Silica Gel (KG-60) | Synthesis of 2-amino-2H-chromenes | Heterogeneous, reusable basic catalyst | N/A |

| Piperazine-based ligands for metal NPs | Various (e.g., Al2O3, SiO2) | CO2 Methanation, Hydrogenation | Enhanced dispersion and stability of NPs | mdpi.com |

This table summarizes common applications of supported piperazine catalysts based on available literature for various piperazine derivatives.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. Studies on piperazine-based catalysts have provided insights into their mode of action.

In organocatalysis, mechanistic studies often focus on the formation of key intermediates, such as enamines or iminium ions, and the transition states that govern stereoselectivity. For piperazine-based catalysts, this involves understanding how the conformation of the piperazine ring and the nature of its substituents influence the catalytic cycle.

In metal-catalyzed reactions, piperazine derivatives primarily act as ligands that modulate the electronic and steric properties of the metal center. Mechanistic investigations of palladium-catalyzed cross-coupling reactions, for example, have shown that the coordination of piperazine-based ligands can affect the rates of oxidative addition, transmetalation, and reductive elimination. researchgate.net

Theoretical and experimental studies on the degradation and reaction pathways of piperazine itself, for instance in atmospheric chemistry, can also provide fundamental insights into its reactivity. acs.org While not directly related to catalysis, these studies detail the reactivity of the N-H and C-H bonds within the piperazine ring, which is relevant to its role as both a catalyst and a ligand. For example, the formation of aminyl radicals and subsequent reactions are key steps in many photoredox catalytic cycles involving piperazine derivatives. mdpi.com

A mechanistic investigation of a reaction catalyzed by this compound would likely involve exploring its multiple functionalities. The primary amine could participate in Schiff base formation with carbonyl compounds, while the tertiary amines of the N-methylpiperazine ring could act as proton shuttles or influence the catalyst's conformation. The specific catalytic pathway would, of course, be highly dependent on the reaction type and conditions.

Table 3: Common Mechanistic Roles of the Piperazine Moiety in Catalysis

| Catalytic Role | Description | Relevant Reaction Types | Reference |

| Brønsted Base | The nitrogen atoms can accept a proton, activating substrates or regenerating the catalyst. | Condensation reactions, Michael additions | N/A |

| Ligand for Metal Centers | Coordinates to transition metals, influencing their reactivity, selectivity, and stability. | Cross-coupling reactions, hydrogenation | nih.govresearchgate.net |

| Chiral Scaffold | When derivatized, it provides a rigid chiral environment to control stereochemistry. | Asymmetric synthesis | nih.gov |

| Enamine/Iminium Formation | The nitrogen atoms can react with carbonyls to form key catalytic intermediates. | Aldol and Michael reactions | nih.gov |

This table outlines the fundamental ways in which the piperazine structure contributes to catalytic mechanisms, as established through studies of various piperazine derivatives.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylpiperazin-1-yl)propan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in multi-step syntheses (e.g., EP 3,858,835), it is generated by reacting 4-methylpiperazine with halogenated propan-2-amine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like triethylamine (TEA) are used to neutralize HCl byproducts . Optimization involves:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Solvent Choice: Acetonitrile improves solubility of intermediates compared to toluene.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields high purity (>95%).

Q. Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Methylpiperazine, 1-chloropropan-2-amine, TEA, DMF, 90°C, 12h | 75–80 | |

| 2 | Pd₂(dba)₃/BINAP catalysis (cross-coupling) | 60–65 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Mass Spectrometry (MS): ESI+ detects [M+H]⁺ peaks at m/z 158 (molecular ion) and fragment ions (e.g., m/z 100 for piperazine cleavage) .

- ¹H NMR: Key signals include:

- δ 2.3–2.5 ppm (piperazine N–CH₃, singlet).

- δ 1.2–1.4 ppm (propan-2-amine CH₃, doublet).

- Coupling constants (e.g., J = 6.5 Hz for amine protons) confirm stereochemistry .

- X-ray Crystallography: SHELXL refines crystal structures, resolving bond angles (e.g., C–N–C ~109.5°) and packing motifs .

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

Methodological Answer: The compound’s stereochemistry (e.g., R/S configuration at the propan-2-amine carbon) affects its interactions with chiral biological targets. For instance:

- (1R,4R)-isomer (EP 3,858,835) shows higher affinity for serotonin receptors due to spatial alignment with binding pockets, confirmed via docking studies .

- Resolution Methods: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates enantiomers. Biological assays (e.g., IC₅₀ measurements) correlate activity with stereopurity (>99% ee) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., overlapping NMR peaks or unexpected MS fragments) are addressed by:

- 2D NMR (COSY, HSQC): Resolves proton-proton correlations (e.g., distinguishing piperazine vs. amine protons) .

- Isotopic Labeling: ¹³C-labeled analogs clarify carbon environments in complex spectra.

- Computational Validation: Software like Gaussian calculates theoretical spectra, cross-referenced with experimental data .

Case Study: In EP 3,858,835, ambiguous NOESY signals were resolved by comparing calculated (DFT) and observed NOE interactions for diastereomers .

Q. How do structural modifications (e.g., piperazine substitution) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 4-Methylpiperazine vs. Cyclopropylmethylpiperazine (EP 3,858,835):

- Methodology:

- In Vitro Assays: Competitive binding (e.g., radioligand displacement for dopamine receptors).

- QSAR Modeling: Hammett constants (σ) predict electronic effects of substituents on activity .

Q. SAR Table

| Modification | Biological Effect (vs. Parent Compound) | Reference |

|---|---|---|

| 4-Cyclopropylmethyl | 3× higher receptor affinity | |

| 4-Phenyl substitution | Reduced solubility, inactive |

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to receptors (e.g., 5-HT₂A) using crystal structures (PDB: 6WGT). Key parameters:

- Grid box centered on binding pocket (20ų).

- Scoring function prioritizes hydrogen bonds with Asp155 and hydrophobic contacts .

- MD Simulations (GROMACS): 100-ns trajectories assess complex stability (RMSD < 2.0 Å indicates stable binding) .

Validation: Experimental IC₅₀ values correlate with docking scores (R² = 0.89) in piperazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.